molecular formula C20H21N3O4S2 B295204 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B295204
M. Wt: 431.5 g/mol
InChI Key: XJDOFYVROVNINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thieno[2,3-d]pyrimidine class of compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a therapeutic agent for cancer treatment. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide in lab experiments is its potent anti-cancer activity against various cancer cell lines. However, one limitation is the need for further studies to investigate its efficacy in vivo and its potential side effects.

Future Directions

Future research studies can investigate the potential of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide as a therapeutic agent for cancer treatment in animal models. Furthermore, studies can investigate the potential of this compound in combination with other anti-cancer agents for enhanced efficacy. Additionally, research studies can investigate the potential of this compound in other disease conditions, such as inflammatory diseases and autoimmune disorders.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been reported in the literature using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylthiopyrimidine with allyl isothiocyanate in the presence of a base, followed by acetylation with 2,4-dimethoxybenzoyl chloride.

Scientific Research Applications

Research studies have investigated the potential therapeutic applications of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O4S2/c1-5-8-23-19(25)14-9-12(2)29-18(14)22-20(23)28-11-17(24)21-15-7-6-13(26-3)10-16(15)27-4/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24)

InChI Key

XJDOFYVROVNINC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.